BWD

Beschreibung

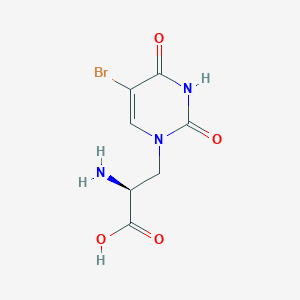

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19772-78-2 |

|---|---|

Molekularformel |

C7H8BrN3O4 |

Molekulargewicht |

278.06 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(5-bromo-2,4-dioxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H8BrN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 |

InChI-Schlüssel |

AEKIJKSVXKWGRJ-BYPYZUCNSA-N |

Isomerische SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)Br |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br |

Synonyme |

5-bromowillardiine 5-bromowillardiine, (+-)-isomers |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Buyang Huanwu Decoction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buyang Huanwu Decoction (BWD), a traditional Chinese medicine formulation first documented in the Qing Dynasty, has garnered significant scientific interest for its therapeutic potential, particularly in the context of neurological and cardiovascular disorders.[1] Comprising a complex mixture of seven herbal components, this compound is traditionally used to supplement Qi, activate blood circulation, and dredge meridians.[1] Modern pharmacological research has begun to unravel the intricate molecular mechanisms underlying its observed clinical efficacy, revealing a multi-target, multi-pathway mode of action. This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on its roles in promoting angiogenesis and neurogenesis, and modulating inflammatory responses, primarily in the context of ischemic injury.

Active Chemical Constituents of Buyang Huanwu Decoction

The therapeutic effects of this compound are attributed to a synergistic combination of numerous bioactive compounds present in its constituent herbs. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in identifying and quantifying these components.[2][3] A summary of the major identified active constituents is presented in Table 1.

| Class | Compound | Source Herb | Reference |

| Flavonoids | Calycosin-7-O-β-D-glucoside | Radix Astragali | [4] |

| Formononetin-7-O-β-D-glucoside | Radix Astragali | [4] | |

| Ononin | Radix Astragali | [5] | |

| Calycosin | Radix Astragali | [5] | |

| Formononetin | Radix Astragali | [5] | |

| Hydroxysafflor yellow A | Flos Carthami | [5] | |

| Saponins | Astragaloside IV | Radix Astragali | [6] |

| Monoterpene Glycosides | Paeoniflorin | Radix Paeoniae Rubra | [5] |

| Phthalides | Z-Ligustilide | Rhizoma Ligustici Chuanxiong | [6] |

| Organic Acids | Ferulic acid | Radix Angelicae Sinensis | [5] |

| Gallic acid | Radix Paeoniae Rubra | [5] |

Core Mechanisms of Action

This compound exerts its therapeutic effects through a complex interplay of molecular events that primarily converge on promoting tissue repair and restoring function following injury, particularly ischemic events. The core mechanisms can be broadly categorized into the promotion of angiogenesis and neurogenesis, and the modulation of neuroinflammation and apoptosis.

Promotion of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tissue repair and recovery after ischemic injury. This compound has been demonstrated to significantly promote angiogenesis through the modulation of several key signaling pathways.

One of the central pathways activated by this compound is the PI3K/Akt signaling cascade . This compound has been shown to enhance the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), leading to the activation of the downstream PI3K/Akt pathway.[7] This, in turn, promotes endothelial cell proliferation, migration, and tube formation. Furthermore, this compound has been found to suppress the expression of PTEN, a negative regulator of the PI3K/Akt pathway, thereby amplifying its pro-angiogenic effects.[8]

Another critical mediator of this compound-induced angiogenesis is the SIRT1/VEGF pathway . This compound upregulates the expression of Sirtuin 1 (SIRT1), a histone deacetylase, which subsequently increases the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[9][10]

The Caveolin-1 (Cav-1) mediated exosome MALAT1/YAP1/HIF-1α axis has also been identified as a novel mechanism. This compound modulates Cav-1, which in turn regulates the exosomal transport of lncRNA MALAT1, influencing the YAP1/HIF-1α signaling axis to promote angiogenesis.[11]

Caption: this compound Promotes Neurogenesis Through Diverse Molecular Pathways.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the mechanism of action of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used animal model to simulate ischemic stroke.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane or chloral hydrate)

-

Heating pad

-

Surgical microscope

-

Monofilament nylon suture (4-0) with a rounded tip

-

Surgical instruments (scissors, forceps, etc.)

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Insert a 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Suture the incision and allow the animal to recover. Neurological deficit scoring is performed at various time points post-surgery to assess the extent of injury.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Brain tissue homogenates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-VEGF, anti-BDNF, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize brain tissue samples in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Densitometry analysis is used to quantify protein expression levels, often normalized to a loading control like β-actin or GAPDH.

Immunohistochemistry (IHC)

IHC is used to visualize the localization and expression of specific proteins within tissue sections.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Antigen retrieval solution (e.g., citrate buffer)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies (e.g., anti-CD31 for blood vessels, anti-NeuN for neurons)

-

Biotinylated secondary antibodies

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded tissue sections.

-

Perform antigen retrieval by heating the sections in citrate buffer.

-

Block non-specific binding sites with blocking solution.

-

Incubate the sections with primary antibodies overnight at 4°C.

-

Wash and incubate with biotinylated secondary antibodies.

-

Incubate with ABC reagent.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Image the sections using a microscope and quantify the staining intensity or the number of positive cells.

Summary and Future Directions

Buyang Huanwu Decoction exhibits a complex and multifaceted mechanism of action, primarily centered on the promotion of angiogenesis and neurogenesis, which are critical for recovery from ischemic injuries. Its ability to modulate multiple signaling pathways, including PI3K/Akt, SIRT1/VEGF, BDNF/ERK/CREB, and Wnt, underscores the synergistic nature of its multi-component formulation. The data presented in this guide highlight the significant therapeutic potential of this compound and provide a foundation for further research and development.

Future investigations should focus on elucidating the specific contributions of individual bioactive compounds to the overall therapeutic effect of this compound. Pharmacokinetic and pharmacodynamic studies are needed to optimize dosing and administration regimens. Furthermore, well-designed, large-scale clinical trials are essential to translate the promising preclinical findings into effective therapies for patients with ischemic stroke and other related conditions. The continued exploration of this compound's mechanisms of action will undoubtedly pave the way for novel therapeutic strategies in regenerative medicine.

References

- 1. Buyang Huanwu Decoction promotes neurogenesis via sirtuin 1/autophagy pathway in a cerebral ischemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of twelve bioactive constituents in Buyang Huanwu decoction by HPLC-DAD-ELSD and HPLC-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid separation and identification of 54 major constituents in Buyang Huanwu decoction by ultra-fast HPLC system coupled with DAD-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Chromatography-Based Screening of the Active Components in Buyang Huanwu Decoction Promoting Axonal Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid identification and quantitative determination of chemical compositions in Buyang Huanwu decoction based on HPLC-Q-Exactive mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A systematic UHPLC-Q-TOF-MS/MS-based strategy for analysis of chemical constituents and related in vivo metabolites of Buyang Huanwu decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 8. Buyang Huanwu Decoction promotes angiogenesis in myocardial infarction through suppression of PTEN and activation of the PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Buyang Huanwu Decoction Targets SIRT1/VEGF Pathway to Promote Angiogenesis After Cerebral Ischemia/Reperfusion Injury [frontiersin.org]

- 10. Buyang Huanwu Decoction Targets SIRT1/VEGF Pathway to Promote Angiogenesis After Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buyang Huanwu decoction promotes angiogenesis after cerebral ischemia through modulating caveolin-1-mediated exosome MALAT1/YAP1/HIF-1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]

BWD compound synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of BWD-01 Compound

For Researchers, Scientists, and Drug Development Professionals

The this compound-01 compound is a cationic polymer synthesized from the polycondensation of dicyandiamide (DCD), formaldehyde, and ammonium chloride. It functions as a highly effective flocculant, primarily used in wastewater treatment to remove color and other suspended impurities from industrial effluents, particularly from textile, dyeing, paper, and ink industries. This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of the this compound-01 compound.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and physical properties of the this compound-01 compound.

Table 1: Synthesis Parameters for this compound-01 Compound

| Parameter | Value | Reference |

| Reactants | ||

| Dicyandiamide (DCD) | 1.0 mole | [1] |

| Formaldehyde | 2.58 moles | [1] |

| Ammonium Chloride | 0.5 - 1.0 mole | [2] |

| Reaction Conditions | ||

| Temperature | 70 - 95 °C | [2] |

| pH (Initial Stage) | 7.5 - 9.5 | [2] |

| pH (Polymerization) | 4.0 - 6.8 | [2] |

| Reaction Time | 3 - 5.5 hours | [2] |

Table 2: Physicochemical Properties of this compound-01 Compound

| Property | Value |

| Appearance | Colorless to light-yellow, viscous liquid |

| Solid Content | ≥ 50% |

| Viscosity (25 °C) | 50 - 300 mPa·s |

| pH (30% aqueous solution) | 3.0 - 6.0 |

| Specific Gravity (20 °C) | 1.1 - 1.3 g/cm³ |

Experimental Protocols

Synthesis of this compound-01 Compound

This protocol describes a typical laboratory-scale synthesis of the this compound-01 polymer.

Materials:

-

Dicyandiamide (DCD)

-

Formaldehyde solution (37-40%)

-

Ammonium chloride

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

-

Distilled water

-

Reaction vessel with stirring, heating, and reflux capabilities

-

pH meter

Procedure:

-

Hydroxymethylation Stage:

-

In a reaction vessel, combine dicyandiamide, a portion of the ammonium chloride, and water.

-

Adjust the pH of the mixture to between 7.5 and 9.5 using a sodium hydroxide solution.[2]

-

Heat the mixture to 70-85 °C while stirring.[2]

-

Maintain these conditions for 1.5 to 5.5 hours to allow for the hydroxymethylation of dicyandiamide.[2]

-

-

Polycondensation Stage:

-

Final Product:

-

Cool the resulting viscous liquid to room temperature. The final product is the this compound-01 compound.

-

Characterization of this compound-01 Compound

1. Physicochemical Properties:

-

Appearance: Visual inspection of the final product.

-

Solid Content: Determined by drying a known weight of the polymer solution in an oven at 105°C to a constant weight.

-

Viscosity: Measured using a rotational viscometer at 25 °C.

-

pH: Measured on a 30% aqueous solution of the polymer using a calibrated pH meter.

-

Specific Gravity: Determined using a pycnometer or a hydrometer at 20 °C.

2. Spectroscopic Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the polymer structure.

-

Procedure: A small amount of the dried polymer is mixed with KBr and pressed into a pellet, or a thin film is cast on a salt plate. The sample is then analyzed using an FTIR spectrometer.

-

Expected Peaks: Characteristic peaks for N-H stretching (amines and amides), C=N stretching (from dicyandiamide), C-N stretching, and C-H stretching are expected. The presence of these peaks confirms the polymerization of the monomers.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed chemical structure of the polymer.

-

Procedure: A sample of the polymer is dissolved in a suitable solvent (e.g., D₂O) and analyzed using a ¹H NMR and ¹³C NMR spectrometer.

-

Expected Information: NMR analysis can provide information on the different types of protons and carbons in the polymer, helping to confirm the structure and identify the different linkages formed during polymerization.[3][4][5]

-

Mandatory Visualization

Synthesis Workflow```dot

Caption: The dual mechanism of flocculation by this compound-01.

References

Discovery and history of BWD compound

An in-depth analysis of the publicly available scientific and medical literature reveals that the term "BWD compound" does not refer to a specific single chemical entity in the context of drug discovery and development. However, the acronym "this compound" is used to refer to Baihe Wuyao decoction , a traditional Chinese medicine formulation that has been the subject of modern pharmacological research. This guide provides a comprehensive overview of the discovery, history, and scientific investigation of Baihe Wuyao decoction.

Discovery and History

Baihe Wuyao decoction (this compound) is a traditional Chinese medicine prescription with a history of use for treating conditions such as epigastric pain and superficial gastritis.[1] It is a formulation composed of two key botanical ingredients:

-

Lilium brownii var. viridulum Baker. (Lilii Bulbus)

-

Lindera aggregata (Sims) Kosterm. (Linderae Radix)

While its historical use has been rooted in traditional Chinese medicine theory, recent scientific studies have begun to investigate its pharmacological effects and potential therapeutic applications in modern medicine, particularly for liver diseases.

Preclinical Pharmacological Studies

Recent preclinical research has focused on the therapeutic potential of this compound in models of liver injury and fibrosis. These studies suggest that this compound exerts protective effects through multiple mechanisms, including anti-inflammatory, anti-oxidative, and anti-fibrotic actions.

Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of Baihe Wuyao decoction.

Table 1: Effects of Baihe Wuyao decoction on Serum Biomarkers of Liver Injury in a Mouse Model of Type 1 Diabetes Mellitus with Hepatic Injury [2]

| Treatment Group | Alanine Aminotransferase (ALT) Change | Aspartate Aminotransferase (AST) Change |

| Model Group | Baseline | Baseline |

| This compound (low dose 1) | Significantly reduced (p<0.05) | Significantly reduced (p<0.01) |

| This compound (low dose 2) | Significantly reduced (p<0.05) | Significantly reduced (p<0.01) |

| This compound (medium dose) | Significantly reduced (p<0.05) | Significantly reduced (p<0.01) |

| This compound (high dose) | Significantly reduced (p<0.05) | Significantly reduced (p<0.01) |

Table 2: Effects of Baihe Wuyao decoction on Markers of Oxidative Stress in Liver Tissue [2]

| Treatment Group | Malondialdehyde (MDA) Level | Superoxide Dismutase (SOD) Level | Nitric Oxide Synthase (iNOS) mRNA Level | Manganese Superoxide Dismutase (Mn-SOD) mRNA Level |

| Model Group | Baseline | Baseline | Baseline | Baseline |

| This compound (low dose 1) | Significantly down-regulated (p<0.01) | Significantly up-regulated (p<0.01) | Significantly down-regulated (p<0.05) | Significantly up-regulated (p<0.05) |

Table 3: Effects of Baihe Wuyao decoction on Inflammatory and Apoptotic Markers in Liver Tissue [2]

| Treatment Group | TNF-α, NF-κB, IL-1β, IL-6, IL-8 mRNA Levels | Bcl2/Bax Ratio | Caspase 3 (CASP3) mRNA Level |

| Model Group | Baseline | Baseline | Baseline |

| This compound (low dose) | Significantly reduced (p<0.01, p<0.05) | Significantly increased | Down-regulated |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Baihe Wuyao decoction.

Carbon Tetrachloride (CCl₄)-Induced Chronic Liver Injury and Fibrosis Model in Mice[1]

-

Animal Model : Mice are treated with this compound (low, medium, and high doses), a positive control (diammonium glycyrrhizinate), or a vehicle by oral gavage once daily.

-

Induction of Injury : Simultaneously, mice receive an intraperitoneal injection of CCl₄ (1 μl/g body weight) twice a week for six consecutive weeks.

-

Sample Collection : After the treatment period, mice are fasted for 12 hours and then sacrificed. Serum and liver tissues are harvested for analysis.

-

Analysis :

-

Serum Biomarkers : Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels are measured to assess hepatic injury.[1]

-

Histology : Liver tissue is stained with hematoxylin-eosin and Sirius red to evaluate hepatic histology and collagen deposition, respectively.[1]

-

Oxidative Stress Markers : The levels of superoxide dismutase (SOD) and malondialdehyde (MDA) in liver homogenates are measured to assess antioxidant capacity.[1]

-

Gene and Protein Expression : Real-time quantitative PCR (RT-PCR) or Western blot is used to measure the expression of genes and proteins related to fibrosis, oxidative stress, and inflammation.[1]

-

Streptozotocin (STZ)-Induced Type 1 Diabetes Mellitus (T1DM) and Associated Hepatic Injury Model in Mice[2]

-

Animal Model : Seventy mice are used, with ten randomly selected as a blank control group.

-

Induction of T1DM : The remaining sixty mice are induced with T1DM via intraperitoneal injection of streptozotocin (STZ).

-

Grouping and Treatment : After successful modeling, the diabetic mice are randomly divided into a model group, a positive control group, and four this compound treatment groups (15, 5, 2.5, and 1.25 g·kg⁻¹·d⁻¹). The mice in each group receive their respective treatments for six weeks.

-

Analysis :

-

Serum Biomarkers : Serum levels of ALT and AST are measured.[2]

-

Oxidative Stress Markers : Superoxide dismutase (SOD) and malondialdehyde (MDA) levels are detected in liver tissue homogenates.[2]

-

Histopathology : Pathological changes in the mouse liver are observed.[2]

-

Gene and Protein Expression : The expression of Protein Kinase B (AKT) in the liver is detected. The mRNA levels of manganese superoxide dismutase (Mn-SOD), nitric oxide synthase (iNOS), inflammatory factors (TNF-α, NF-κB, IL-1β, IL-6, IL-8), and apoptosis factors (Bcl2, Bax, Caspase 3) are measured.[2]

-

Signaling Pathways

Research into the mechanism of action of Baihe Wuyao decoction has identified its modulatory effects on key signaling pathways involved in liver fibrosis.

TGF-β1/Smad2/3 Signaling Pathway

One of the primary mechanisms by which this compound is believed to ameliorate liver fibrosis is through the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway.[1] This pathway is a central regulator of fibrogenesis.

Caption: TGF-β1/Smad2/3 signaling pathway and the inhibitory action of this compound.

Conclusion

Baihe Wuyao decoction is a traditional Chinese medicine formulation that is now being investigated for its therapeutic potential in liver diseases. Preclinical studies have provided evidence for its hepatoprotective and anti-fibrotic effects, which appear to be mediated through the modulation of the TGF-β1/Smad2/3 signaling pathway, as well as through its anti-inflammatory and antioxidant properties. It is important to note that this compound is a complex mixture of phytochemicals, and further research is required to identify the specific bioactive compounds responsible for its pharmacological effects and to validate these findings in clinical trials. The information presented in this guide is based on preclinical data and should be interpreted within the context of ongoing research.

References

- 1. Baihe Wuyao decoction ameliorates CCl4-induced chronic liver injury and liver fibrosis in mice through blocking TGF-β1/Smad2/3 signaling, anti-inflammation and anti-oxidation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effect and Its Mechanism Analysis of Baihe Wuyao Decoction on Treatment of Type 1 Diabetes Mellitus and Associated Hepatic Injury [agris.fao.org]

An In-depth Technical Guide to the Biological Function and Pathways of BRWD1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain and WD repeat-containing protein 1 (BRWD1), also known as WDR9, is a crucial epigenetic reader that plays a pivotal role in orchestrating chromatin accessibility and gene expression programs, particularly during late B-cell lymphopoiesis. This technical guide provides a comprehensive overview of the biological functions of BRWD1, its associated signaling pathways, and the experimental methodologies used to elucidate its role. Through a detailed examination of its functions in chromatin remodeling, transcriptional regulation, and its interplay with key cellular complexes, this document serves as a valuable resource for researchers investigating B-cell development, immune disorders, and potential therapeutic targets.

Introduction

BRWD1 is a large, 263 kDa nuclear protein characterized by the presence of two tandem bromodomains and multiple WD40 repeats. These structural motifs underscore its function as a scaffold protein that recognizes acetylated histones and facilitates the assembly of multi-protein complexes. BRWD1 lacks intrinsic catalytic activity and exerts its effects by recruiting other effector proteins to specific genomic loci. Its expression is tightly regulated and largely restricted to specific lineages and developmental stages, most notably in small pre-B cells, where it is a master regulator of the transition from a proliferative to a differentiative state.

Core Biological Functions of BRWD1

The primary function of BRWD1 is to act as an epigenetic reader, interpreting the histone code to enact widespread changes in chromatin structure and gene transcription.

Chromatin Remodeling and Accessibility

BRWD1 is a key player in remodeling the chromatin landscape during B-cell development. It achieves this by:

-

Regulating Enhancer Accessibility: BRWD1 is instrumental in both silencing enhancers associated with early B-cell development and activating those critical for late-stage lymphopoiesis. This dual function is crucial for the proper progression of B-cell differentiation.[1]

-

Positioning Nucleosomes: At specific genomic locations, such as the immunoglobulin kappa (Igκ) light chain locus, BRWD1 is responsible for the precise positioning of nucleosomes. This nucleosome arrangement is critical for allowing access of the recombination machinery to the DNA.[2]

-

Interacting with Chromatin Remodeling Complexes: BRWD1 has been shown to co-immunoprecipitate with SMARCA4 (also known as BRG1), a core component of the SWI/SNF chromatin remodeling complex. This interaction suggests that BRWD1 recruits the ATP-dependent chromatin remodeling activity of the SWI/SNF complex to its target sites.[3]

Transcriptional Regulation

As a consequence of its chromatin-modifying activities, BRWD1 has a profound impact on gene expression, regulating a vast network of genes.

-

Widespread Gene Regulation: In the absence of BRWD1, over 7,000 genes are dysregulated in small pre-B cells, with a near-equal split between up- and down-regulated genes.[1] This highlights the extensive and bidirectional regulatory role of BRWD1.

-

Repression of Proliferative Programs: BRWD1 is known to repress the expression of key genes involved in cell proliferation, such as Myc. This repression is essential for cells to exit the cell cycle and enter a state of differentiation.[4]

-

Activation of Differentiation Programs: Conversely, BRWD1 activates genes required for the later stages of B-cell development, including those involved in Igκ light chain recombination.

Regulation of Cohesin Dynamics and 3D Chromatin Architecture

Recent studies have unveiled a novel function for BRWD1 in shaping the three-dimensional organization of the genome.

-

Conversion of Cohesin Complexes: BRWD1 mediates the conversion of chromatin-bound static cohesin complexes to dynamic cohesin complexes. Dynamic cohesin is capable of mediating long-range chromatin looping, which is essential for bringing distant enhancers and promoters into proximity.[5]

-

Facilitating Long-Range Chromatin Interactions: By promoting the formation of dynamic cohesin, BRWD1 facilitates long-range genomic interactions, such as the contraction of the Igκ locus, which is a prerequisite for its recombination.[5]

Signaling Pathways Involving BRWD1

The expression and activity of BRWD1 are tightly controlled by key signaling pathways that govern B-cell development.

Upstream Regulation of BRWD1 Expression

The induction of BRWD1 expression in small pre-B cells is a critical checkpoint in B-cell development and is regulated by a balance of inhibitory and activating signals.

-

IL-7R/STAT5 Signaling (Repression): In pro-B cells, signaling from the Interleukin-7 receptor (IL-7R) activates STAT5, which directly binds to the Brwd1 promoter and represses its transcription. This ensures that BRWD1 is not expressed during the proliferative phase of B-cell development.[2][3]

-

Pre-BCR and CXCR4 Signaling (Activation): Upon successful rearrangement of the immunoglobulin heavy chain, the pre-B cell receptor (pre-BCR) is expressed on the cell surface. Signaling from the pre-BCR, along with the chemokine receptor CXCR4, leads to the downregulation of IL-7R signaling and the subsequent induction of BRWD1 expression.[3][4]

Downstream Effects of BRWD1

Once expressed, BRWD1 orchestrates a cascade of events that drive B-cell differentiation.

-

Chromatin Remodeling at Target Loci: BRWD1 is recruited to specific genomic loci, such as the Igκ light chain locus, where it initiates chromatin remodeling.

-

Recruitment of the Recombination Machinery: By increasing chromatin accessibility at the Igκ locus, BRWD1 facilitates the recruitment of the RAG1/RAG2 recombinase, which is essential for V(D)J recombination.[2]

-

Modulation of Gene Expression Programs: Through its widespread effects on enhancer activity, BRWD1 represses genes associated with proliferation and activates genes required for differentiation and subsequent B-cell function.

Quantitative Data Summary

The functional impact of BRWD1 has been quantified through various high-throughput sequencing techniques. The following tables summarize key quantitative findings from studies on BRWD1.

Table 1: Differentially Expressed Genes in Brwd1-/- Small Pre-B Cells

| Gene | Log2 Fold Change | Adjusted p-value | Function |

| Myc | Increased | < 0.05 | Proliferation |

| Ccr9 | Increased | < 0.05 | Chemokine Receptor |

| Flt3 | Increased | < 0.05 | Receptor Tyrosine Kinase |

| Il2ra (CD25) | Decreased | < 0.05 | IL-2 Receptor |

| Igk germline transcripts | Decreased | < 0.05 | Ig Light Chain Recombination |

Note: This table presents a selection of key genes. Over 7,000 genes are dysregulated in total.[1]

Table 2: BRWD1 ChIP-seq and Chromatin Accessibility (ATAC-seq) Data Summary

| Feature | Number of Peaks/Sites | Overlap with other features |

| BRWD1 ChIP-seq peaks (WT small pre-B cells) | ~9,500 | ~62% overlap with H3S10pK14Ac peaks |

| ATAC-seq peaks (WT small pre-B cells) | ~36,000 | - |

| ATAC-seq peaks (Brwd1-/- small pre-B cells) | Altered distribution | Diminished accessibility at Jκ region |

| IRF4 ChIP-seq peaks (WT small pre-B cells) | ~10,700 | - |

| IRF4 ChIP-seq peaks (Brwd1-/- small pre-B cells) | ~5,000 | Significant reduction in IRF4 binding |

Data compiled from Mandal et al. (2015) and Mandal et al. (2018).[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to study BRWD1 function.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is adapted from Mandal et al. (2015) for the analysis of BRWD1 binding in murine small pre-B cells.

-

Cell Preparation: Isolate small pre-B cells from murine bone marrow by fluorescence-activated cell sorting (FACS).

-

Cross-linking: Resuspend cells in PBS and cross-link with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an anti-BRWD1 antibody or control IgG.

-

Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by phenol-chloroform extraction and ethanol precipitation to purify the DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is adapted from Mandal et al. (2015) for assessing chromatin accessibility in murine small pre-B cells.

-

Cell Preparation: Start with 50,000 viable, sorted small pre-B cells.

-

Cell Lysis: Lyse the cells in a hypotonic buffer containing IGEPAL CA-630 to release the nuclei.

-

Tagmentation: Immediately incubate the nuclei with a hyperactive Tn5 transposase, which will simultaneously fragment the DNA and ligate sequencing adapters into open chromatin regions.

-

DNA Purification: Purify the tagmented DNA using a DNA purification kit.

-

PCR Amplification: Amplify the library with a limited number of PCR cycles to avoid amplification bias.

-

Library Purification and Sequencing: Purify the amplified library and perform paired-end high-throughput sequencing.

Co-Immunoprecipitation (Co-IP)

This is a general protocol for identifying protein-protein interactions with BRWD1.

-

Cell Lysis: Lyse cells expressing BRWD1 in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRWD1 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to capture the immune complexes.

-

Washing: Wash the beads multiple times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.

Conclusion

BRWD1 is a multifaceted epigenetic regulator that is indispensable for the proper execution of the genetic programs governing late B-cell development. Its role as a scaffold protein that integrates upstream signaling pathways with downstream chromatin remodeling and transcriptional outcomes places it at a critical node in B-cell biology. A thorough understanding of BRWD1's functions and the pathways it regulates is essential for advancing our knowledge of normal and pathological immune responses. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future research into BRWD1 and its potential as a therapeutic target in immune-related disorders and malignancies.

References

- 1. BRWD1 orchestrates epigenetic landscape of late B lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Reader BRWD1 Targets and Restricts Recombination to the Igk Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. It Takes Three Receptors to Raise a B Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRWD1 orchestrates small pre-B cell chromatin topology by converting static to dynamic cohesin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRWD1 orchestrates small pre-B cell chromatin topology by converting static to dynamic cohesin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro vs. In Vivo Studies of Bacillary White Diarrhea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillary White Diarrhea (BWD), caused by the bacterium Salmonella enterica serovar Gallinarum biovar Pullorum (S. Pullorum), is a severe and highly transmissible avian disease.[1] It is characterized by acute systemic infection in young chicks and a chronic, often asymptomatic, carrier state in adult birds, leading to significant economic losses in the poultry industry.[2][3] Understanding the pathogenesis of S. Pullorum is critical for the development of effective vaccines and therapeutics. This technical guide provides an in-depth comparison of in vitro and in vivo research methodologies used to study this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from representative in vitro and in vivo studies on this compound, offering a clear comparison of bacterial invasion, proliferation, and the host immune response.

Table 1: In Vitro Invasion and Intracellular Proliferation of S. Pullorum

| Cell Line | Multiplicity of Infection (MOI) | Invasion Efficiency (%) (Time post-infection) | Intracellular Proliferation (Fold Increase) (Time post-infection) | Reference |

| Chicken Macrophage-like (HD-11) | 10:1 | 1.5 ± 0.3 (2h) | 4.2 ± 0.8 (24h) | [4] |

| Chicken Epithelial-like (LMH) | 10:1 | 0.8 ± 0.2 (2h) | 2.1 ± 0.5 (24h) | [4] |

| Human Epithelial (HEp-2) | 400:1 | ~0.0125 (2h) | Not Reported | [5] |

Table 2: In Vivo Bacterial Load of S. Pullorum in Chickens

| Age of Chickens | Inoculation Route & Dose (CFU) | Organ | Bacterial Load (log10 CFU/g or mL) (Days post-infection) | Reference |

| 2-day-old | Oral, 10⁸ | Cecal Contents | ~5.0 - 6.0 (1-5 days) | [2] |

| 2-day-old | Oral, 10⁸ | Liver | Not Detected (1-2 days), ~3.0 (5 days) | [2] |

| 18-week-old Pullets | Oral, 2 x 10⁷ | Blood | 4.13 (7 days), 3.11 (28 days) | [6] |

| Laying Hens | Experimental Infection | Spleen | Decreased from 10-15 weeks, increased at 20 weeks | [7] |

| Laying Hens | Experimental Infection | Ovary | Detected in 5 out of 6 birds that laid positive eggs | [7] |

Table 3: Comparative Cytokine mRNA Expression in Response to S. Pullorum Infection

| Study Type | Model System | Cytokine | Fold Change vs. Control (Time post-infection) | Key Finding | Reference |

| In Vitro | S. Pullorum-infected chMDMs | IL-12α | Reduced vs. S. Enteritidis | Suggests suppression of Th1 response | [2] |

| S. Pullorum-infected chMDMs | IL-18 | Reduced vs. S. Enteritidis | Suggests suppression of Th1 response | [2] | |

| CD4+ T cells co-cultured with infected chMDMs | IFN-γ | Reduced | Indicates a shift away from Th1 response | [2] | |

| CD4+ T cells co-cultured with infected chMDMs | IL-4 | Increased | Promotes a Th2 response | [2] | |

| S. Pullorum-infected HD-11 cells | IL-1β | Increased | Pro-inflammatory response | [4] | |

| S. Pullorum-infected HD-11 cells | IL-6 | Increased | Pro-inflammatory response | [4] | |

| In Vivo | 2-day-old chickens (Spleen) | IFN-γ | Decreased vs. S. Enteritidis | Confirms in vitro findings of Th1 suppression | [2] |

| 2-day-old chickens (Spleen) | IL-4 | Increased vs. S. Enteritidis | Confirms in vitro findings of Th2 promotion | [2] | |

| 2-day-old chickens (Cecal Tonsil) | IL-17F | Suppressed | Indicates modulation of the Th17 response | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Gentamicin Protection Assay for Bacterial Invasion

This protocol is adapted from studies investigating the invasion of avian cells by S. Pullorum.

a. Cell Culture:

-

Chicken macrophage-like cells (e.g., HD-11) or epithelial-like cells (e.g., LMH) are seeded in 24-well plates at a density of approximately 1 x 10⁵ cells/well.

-

Cells are grown to a confluent monolayer in an appropriate medium (e.g., RPMI-1640 with 10% fetal bovine serum) at 37°C in a 5% CO₂ incubator.

b. Bacterial Preparation:

-

S. Pullorum is grown overnight in Luria-Bertani (LB) broth at 37°C with shaking.

-

The bacterial culture is then diluted in fresh broth and grown to the mid-logarithmic phase.

-

Bacteria are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and resuspended in the cell culture medium without antibiotics.

c. Infection:

-

The cell monolayers are washed with PBS and infected with the bacterial suspension at a specified Multiplicity of Infection (MOI), typically 10:1.

-

The plates are centrifuged at 500 x g for 5 minutes to synchronize the infection and then incubated for 1-2 hours at 37°C in a 5% CO₂ incubator.

d. Gentamicin Treatment:

-

After the infection period, the medium is removed, and the cells are washed with PBS.

-

Fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) is added to each well to kill extracellular bacteria.

-

The plates are incubated for an additional 1-2 hours.

e. Quantification of Intracellular Bacteria:

-

The cell monolayers are washed again with PBS and then lysed with a solution of 1% Triton X-100 in PBS to release the intracellular bacteria.

-

The lysates are serially diluted in PBS and plated on LB agar plates.

-

The plates are incubated overnight at 37°C, and the number of colony-forming units (CFU) is counted to determine the number of viable intracellular bacteria.

In Vivo Chicken Infection Model

This protocol outlines a common procedure for studying this compound in a live host.

a. Animals:

-

Specific-pathogen-free (SPF) chickens (e.g., White Leghorn) of a defined age (e.g., 2-day-old chicks or adult hens) are used.

-

All animal experiments must be conducted in accordance with approved animal care and use protocols.

b. Bacterial Inoculum Preparation:

-

S. Pullorum is cultured as described in the in vitro protocol.

-

The bacterial concentration is adjusted to the desired dose (e.g., 10⁸ CFU) in a specific volume of sterile PBS or broth.

c. Inoculation:

-

Chickens are typically infected via the oral route using a gavage needle.

-

The volume of the inoculum is kept small (e.g., 0.1-0.5 mL) to prevent regurgitation.

d. Sample Collection and Processing:

-

At specified time points post-infection, birds are humanely euthanized.

-

Organs of interest (e.g., liver, spleen, cecal tonsils) are aseptically collected.

-

For bacterial load quantification, tissues are weighed, homogenized in sterile PBS, and serially diluted for plating on selective agar (e.g., XLD agar).

-

For gene expression analysis, tissues are immediately placed in a stabilizing solution (e.g., RNA-later) and stored at -80°C.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol is used to quantify the host immune response at the molecular level.

a. RNA Extraction:

-

Total RNA is extracted from tissue samples or cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

b. cDNA Synthesis:

-

A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

c. Real-Time PCR:

-

The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target cytokine genes (e.g., IFN-γ, IL-4, IL-12) and a reference gene (e.g., β-actin).

-

The reaction is run on a real-time PCR instrument.

d. Data Analysis:

-

The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the reference gene and comparing it to a control group (e.g., uninfected animals or cells).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes in this compound research.

Caption: Workflow comparing in vitro and in vivo studies of this compound.

Caption: S. Pullorum shifts the immune response from Th17 to Th2.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Model of Persistent Salmonella Infection: Salmonella enterica Serovar Pullorum Modulates the Immune Response of the Chicken from a Th17-Type Response towards a Th2-Type Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Model of Persistent Salmonella Infection: Salmonella enterica Serovar Pullorum Modulates the Immune Response of the Chicken from a Th17-Type Response towards a Th2-Type Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SteE Enhances the Virulence of Salmonella Pullorum in Chickens by Regulating the Inflammation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salmonella enterica Serovars Gallinarum and Pullorum Expressing Salmonella enterica Serovar Typhimurium Type 1 Fimbriae Exhibit Increased Invasiveness for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Salmonella enterica Serovar Pullorum Antigenic Determinants Expressed In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salmonella enterica Serovar Pullorum Persists in Splenic Macrophages and in the Reproductive Tract during Persistent, Disease-Free Carriage in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Safety and Toxicity Profile of BWD-01 Water Deccoloring Agent

An In-depth Technical Examination for Researchers and Drug Development Professionals

The BWD-01 Water Deccoloring Agent, a quaternary cationic polymer, is a chemical agent primarily utilized for color removal in industrial wastewater treatment.[1][2] This technical guide provides a comprehensive analysis of its safety profile and available toxicity data, synthesized from material safety data sheets (MSDS) and product information. The information is presented to cater to researchers, scientists, and professionals in drug development who may encounter or be interested in the toxicological properties of such polymers.

Toxicological Data Summary

The acute toxicity of this compound-01 Water Deccoloring Agent is considered low across oral, dermal, and inhalation routes of exposure.[1][3] However, it can cause irritation upon prolonged contact with skin and eyes.[1][3] The environmental impact is characterized by a low acute LC50 to fish, though it is not expected to cause long-term adverse effects in the aquatic environment due to its rapid elimination through adsorption.[1]

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Not expected to be toxic | [1][3] |

| Acute Dermal Toxicity | Not expected to be toxic | [1][3] |

| Acute Inhalation Toxicity | Not expected to be toxic | [1][3] |

| Skin Irritation | May cause slight irritation; Prolonged contact may cause irritation and/or dermatitis | [1][3] |

| Eye Irritation | May cause slight irritation, especially in susceptible persons | [1][3] |

| Sensitization | No data available | [1][3] |

| Environmental Effects | Low acute LC50 to fish; Not expected to cause long-term adverse effects to the aquatic environment | [1] |

Experimental Methodologies

Detailed experimental protocols for the toxicological assessment of this compound-01 are not publicly available in the provided documentation. The summarized data is typically derived from standardized Organisation for Economic Co-operation and Development (OECD) test guidelines for chemical safety. For instance:

-

Acute Oral Toxicity studies are likely performed following OECD Test Guideline 420, 423, or 425.

-

Acute Dermal Toxicity assessments would generally follow OECD Test Guideline 402.

-

Acute Inhalation Toxicity is typically determined using OECD Test Guideline 403.

-

Skin and Eye Irritation tests are likely conducted according to OECD Test Guidelines 404 and 405, respectively.

Without access to the full study reports, the specific parameters of these tests, such as animal models, dosage levels, and observation periods, remain undisclosed.

Logical Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for assessing the potential hazards associated with this compound-01 based on the available information.

First Aid and Exposure Control

In the event of exposure, specific first aid measures should be followed. For inhalation, the individual should be moved to fresh air.[3] Skin contact requires washing the affected area with water, and in case of eye contact, flushing with plenty of water for at least 15 minutes is recommended.[1][3] Ingestion may cause irritation of the digestive tract, and vomiting should not be induced.[3]

The following diagram outlines the recommended personal protective equipment (PPE) and engineering controls to minimize exposure.

Stability and Reactivity

This compound-01 is stable under normal conditions of use, storage, and temperature.[1][3] However, it is incompatible with strong acids, strong alkalis, and anionic organic polymers.[1][3] Hazardous decomposition is not expected if stored and applied as directed.[1][3]

References

A Comprehensive Technical Review of Baicalin, Wogonin, and Danshen in Ischemic Stroke Models

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth review of the preclinical evidence for three promising natural compounds—Baicalin, Wogonin, and Danshen—in the context of ischemic stroke. While studies on a direct combination of "BWD" (Baicalin, Wogonin, Danshen) are not extensively documented, this whitepaper synthesizes the individual efficacy, mechanisms of action, and experimental protocols for each component. The aim is to build a foundational understanding for future research into their potential synergistic neuroprotective effects.

Introduction to Neuroprotective Strategies in Ischemic Stroke

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain.[1][2] This initiates a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death in the ischemic core and surrounding penumbra.[1][3] Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents.[1]

Baicalin and Wogonin, flavonoid compounds extracted from the root of Scutellaria baicalensis, and Danshen, the dried root of Salvia miltiorrhiza, are three such agents with significant therapeutic potential demonstrated in various preclinical models of cerebral ischemia.[3][4][5] They are known to target multiple pathways involved in ischemic brain injury, suggesting that their combined application could offer a synergistic therapeutic advantage.[4][6]

Experimental Protocols in Ischemic Stroke Models

The most common animal model used to simulate ischemic stroke for preclinical drug evaluation is the Middle Cerebral Artery Occlusion (MCAO) model, typically in rats or mice. This model effectively mimics the focal ischemia seen in a majority of human stroke cases.

Middle Cerebral Artery Occlusion (MCAO) Protocol

The intraluminal suture MCAO model is frequently employed due to its minimally invasive nature and the ability to induce either transient or permanent ischemia.

Objective: To induce a focal cerebral ischemic event.

Materials:

-

Male Sprague-Dawley rats (260-300g) or C57BL/6 mice.[7]

-

Anesthesia (e.g., isoflurane, pentobarbital sodium).[7]

-

Nylon monofilament suture (silicon-coated tip).

-

Operating microscope or surgical loupes.

-

Standard surgical instruments.

-

Heating pad to maintain body temperature.

Procedure:

-

Anesthesia: Anesthetize the animal and maintain a stable body temperature of 37°C.

-

Incision: Place the animal in a supine position and make a midline cervical incision.

-

Vessel Exposure: Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.

-

Suture Insertion: Introduce a silicon-coated nylon filament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the Middle Cerebral Artery (MCA). A drop in regional cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.[8]

-

Occlusion Duration: For transient MCAO (tMCAO), the suture is left in place for a specific duration (e.g., 60-120 minutes) before being withdrawn to allow reperfusion. For permanent MCAO (pMCAO), the suture is left in place for the duration of the experiment.[8]

-

Closure: Close the incision in layers.

-

Post-operative Care: Provide post-operative care, including hydration and pain management, and monitor for recovery.

Drug Administration Protocol

Vehicle: Test compounds (Baicalin, Wogonin, Danshen extracts) are typically dissolved in physiological saline or 0.5% carboxymethylcellulose sodium (CMC-Na).[7][8]

Route of Administration:

-

Intraperitoneal (i.p.) injection: A common route for preclinical studies.

-

Intravenous (i.v.) injection: Often administered via the tail vein.[7]

-

Oral gavage (p.o.): Used for assessing orally active compounds.[8]

Dosing Schedule: Administration can be pre-treatment (before MCAO induction), immediately after occlusion, or upon reperfusion, depending on the study's aim (prophylactic vs. therapeutic effect). For instance, a study on Danshen and Honghua components administered the drugs intravenously immediately at the start of reperfusion.[7][9]

Quantitative Data on Therapeutic Efficacy

The neuroprotective effects of Baicalin, Wogonin, and Danshen are quantified by measuring infarct volume, neurological deficits, and various biochemical markers. The following tables summarize representative data from studies on the individual components.

Table 1: Effect of Baicalin on Ischemic Stroke Outcomes

| Parameter | Model | Treatment | Result | Reference |

| Neurological Deficit Score | Rat MCAO | Baicalin | Significant reduction in neurological deficit score compared to vehicle. | [10] |

| Infarct Volume | Rat MCAO | Baicalin | Significant decrease in cerebral infarct volume. | [5][10] |

| Brain Edema | Rat MCAO | Baicalin | Alleviation of MCAO-induced brain edema. | [10] |

| Oxidative Stress (MDA levels) | Rat MCAO | Baicalin | Reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. | [10] |

Table 2: Effect of Wogonin on Ischemic Stroke Outcomes

| Parameter | Model | Treatment | Result | Reference |

| Pro-inflammatory Cytokines | In vitro (OGD) | Wogonin | Suppressed expression of IL-6 and IL-8. | [4] |

| NF-κB Activity | In vitro | Wogonin | Suppressed NF-κB binding activity. | [4] |

| Inflammatory Mediators | In vitro | Wogonin | Suppressed expression of IL-1β, COX-2, TNF-α, and iNOS. | [4] |

Table 3: Effect of Danshen (Salvia miltiorrhiza) on Ischemic Stroke Outcomes

| Parameter | Model | Treatment | Result | Reference |

| Neurological Deficit Score | Rat MCAO | Danshen (Tanshinone IIA) | Reduced neurological deficit score. | [11] |

| Infarct Volume | Rat MCAO | Danshen (Tanshinone IIB) | Reduced focal infarct volume. | [11] |

| Oxidative Stress (SOD activity) | Rat MCAO | Danshen | Increased Superoxide Dismutase (SOD) activity and reduced MDA levels. | [11] |

| Brain Edema | Rat MCAO | Danshen | Reduced brain edema. | [11] |

| Apoptosis | Rat MCAO | Danshen (Tanshinone IIB) | Reduced apoptosis in the ischemic region. | [11] |

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Baicalin, Wogonin, and Danshen are attributed to their ability to modulate multiple signaling pathways implicated in ischemic injury.

Anti-Inflammatory Pathways

Ischemia triggers a potent inflammatory response characterized by the activation of microglia and the release of pro-inflammatory cytokines. Baicalin, Wogonin, and Danshen have all been shown to suppress this neuroinflammation.[4][11] A key mechanism is the inhibition of the Toll-like Receptor (TLR) / Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]

-

Baicalin and Wogonin: Inhibit the TLR2/4 signaling cascade, which in turn prevents the activation of NF-κB.[4] This leads to a downstream reduction in the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

-

Danshen (Tanshinone IIA): Has been shown to reduce TNF-α, E-selectin, and ICAM-1 in ischemic brain tissue, indicating an inhibition of the inflammatory response.[11]

Caption: Inhibition of the NF-κB inflammatory pathway by this compound components.

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a major contributor to neuronal loss in the ischemic penumbra. The components of this compound exert potent anti-apoptotic effects through various mechanisms.

-

Baicalin: Has been shown to inhibit the expression of caspase-3, a key executioner enzyme in the apoptotic cascade.[10] It also modulates the PI3K/Akt survival pathway.

-

Danshen: Active compounds from Danshen, such as Tanshinone IIB, reduce apoptosis.[11] Studies on combinations of Danshen's active ingredients have shown they can downregulate the expression of pro-apoptotic proteins like Bax, Caspase-9, and Apaf-1, while upregulating the anti-apoptotic protein Bcl-2.[7][9]

Caption: Modulation of the intrinsic apoptosis pathway by this compound components.

Antioxidant Mechanisms

The reperfusion phase following ischemia leads to a burst of reactive oxygen species (ROS), causing significant oxidative damage.

-

Baicalin: Exerts antioxidant effects by scavenging free radicals and reducing lipid peroxidation.[10]

-

Danshen: Increases the activity of endogenous antioxidant enzymes like SOD and catalase, while reducing levels of MDA.[11]

Experimental Workflow for this compound Combination Therapy Evaluation

Based on the individual evidence, a logical next step is to evaluate the synergistic potential of a this compound combination therapy. Below is a proposed experimental workflow.

Caption: Proposed workflow for evaluating this compound combination therapy.

Conclusion and Future Directions

Baicalin, Wogonin, and Danshen each demonstrate significant neuroprotective properties in preclinical models of ischemic stroke by targeting key pathological pathways including inflammation, apoptosis, and oxidative stress. The multitarget nature of these compounds strongly suggests that a combination therapy could offer enhanced efficacy and a synergistic neuroprotective effect.

Future research should focus on systematic studies of the this compound combination, including dose-response optimization, therapeutic window determination, and long-term functional outcome analysis. Elucidating the precise synergistic interactions at a molecular level will be crucial for translating this promising therapeutic strategy from the laboratory to clinical applications for ischemic stroke.

References

- 1. Neuroprotective Mechanisms of Baicalin in Ischemia Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review [aginganddisease.org]

- 4. Baicalein, Baicalin, and Wogonin: Protective Effects against Ischemia-Induced Neurodegeneration in the Brain and Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment Effects of Ischemic Stroke by Berberine, Baicalin, and Jasminoidin from Huang-Lian-Jie-Du-Decoction (HLJDD) Explored by an Integrated Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compatibility of ingredients of Danshen (Radix Salviae Miltiorrhizae) and Honghua (Flos Carthami) and their protective effects on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. salvia-miltiorrhiza-bunge-danshen-extract-attenuates-permanent-cerebral-ischemia-through-inhibiting-platelet-activation-in-rats - Ask this paper | Bohrium [bohrium.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. simul-europe.com [simul-europe.com]

- 11. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brain-Enriched WD-Repeat (BWD) Protein Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-enriched WD-repeat (BWD) proteins are a class of proteins characterized by the presence of multiple WD40 repeats, which are structural motifs that mediate protein-protein interactions. These proteins are predominantly expressed in the brain and are implicated in a wide range of cellular processes. Due to their role as scaffolds and adaptors in larger protein complexes, this compound proteins are increasingly recognized as potential therapeutic targets for a variety of neurological and other disorders.

This guide provides a comprehensive overview of the strategies and methodologies for the identification and validation of molecular targets of this compound proteins, using two prominent examples: WDR45 (WD repeat domain 45) , a key regulator of autophagy whose mutation leads to Beta-propeller Protein-Associated Neurodegeneration (BPAN), and BRWD1 (Bromodomain and WD repeat-containing protein 1) , a chromatin remodeling protein involved in transcriptional regulation.

Target Identification: Uncovering the this compound Interactome

The primary approach to identifying the targets of this compound proteins is to elucidate their interacting partners. Given that this compound proteins primarily function as platforms for protein-protein interactions, their direct and indirect binding partners are considered their primary "targets." The most powerful technique for this purpose is affinity purification coupled with mass spectrometry (AP-MS).

Experimental Protocol: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

This protocol outlines the steps for identifying the interacting partners of a this compound protein from cell lysates.

1. Cell Culture and Lysis:

-

Culture human neuroblastoma (SH-SY5Y) or other relevant cell lines to ~80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the protein lysate.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with a primary antibody specific to the this compound protein of interest (or an isotype control IgG) overnight at 4°C on a rotator.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads three to five times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.

3. Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or by boiling in SDS-PAGE sample buffer).

-

Neutralize the eluate if using a low pH buffer.

-

Perform in-solution or in-gel tryptic digestion of the eluted proteins.

-

Desalt the resulting peptides using C18 spin columns.

4. Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

-

Quantify the relative abundance of proteins in the this compound protein pulldown versus the IgG control. Label-free quantification or isotopic labeling (e.g., SILAC, TMT) can be used.

-

Filter the data to identify specific interactors, considering factors like fold enrichment, p-value, and presence in replicate experiments.

Data Presentation: WDR45 and BRWD1 Interacting Proteins

The following tables summarize known interacting partners for WDR45 and BRWD1 identified through Co-IP-MS and other methods.

Table 1: Key Interacting Partners of WDR45

| Interacting Protein | Function in Autophagy | Method of Identification | Reference |

| ATG2A | Lipid transfer for phagophore expansion | Co-IP-MS | [1] |

| EPG5 | Autophagosome-lysosome fusion | Yeast two-hybrid, Co-IP | [2] |

| NCOA4 | Ferritinophagy receptor | Co-IP, Functional assays | [1] |

Table 2: Key Interacting Partners of BRWD1

| Interacting Protein/Complex | Function | Method of Identification | Reference |

| BAF Complex (SWI/SNF) | Chromatin remodeling | Co-IP, Glycerol gradient sedimentation | [3] |

| Cohesin | Chromatin looping and organization | Co-IP, ChIP-seq | [4] |

| Histone H3 (acetylated) | Epigenetic mark | In vitro binding assays | [5] |

Target Validation: Confirming Functional Relevance

Once potential targets have been identified, their functional relevance to the this compound protein's activity must be validated. This involves a combination of biochemical, cellular, and genetic approaches.

Biochemical Validation of Protein-Protein Interactions

-

Co-Immunoprecipitation and Western Blotting: This is a standard method to confirm the interaction between the this compound protein and a putative target identified by mass spectrometry.

-

Pull-down Assays: Recombinant, purified this compound protein (or a domain thereof) is immobilized on beads and incubated with cell lysate or a purified target protein.

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to quantify the binding affinity (KD) between two purified proteins in real-time.

Cellular Validation of Target Engagement and Function

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation.

-

Detection: Detect the amount of the this compound protein remaining in the soluble fraction by Western blotting or other quantitative methods like ELISA or proximity ligation assay.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The choice of functional assay depends on the known or hypothesized function of the this compound protein and its target.

Example 1: Quantifying Autophagic Flux for WDR45 Targets

WDR45 is a crucial component of the autophagy machinery. To validate targets involved in this pathway, one can measure autophagic flux in cells where WDR45 or its target has been perturbed (e.g., by siRNA knockdown or CRISPR/Cas9 knockout).

Experimental Protocol: LC3 Immunoblotting for Autophagic Flux

-

Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y) and treat with an autophagy inducer (e.g., starvation medium) in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period (e.g., 2-4 hours).

-

Protein Extraction and Western Blotting: Lyse the cells and perform Western blotting for LC3 and a loading control (e.g., GAPDH).

-

Data Analysis: Autophagy is characterized by the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence versus the absence of the lysosomal inhibitor. A decrease in autophagic flux upon targeting a putative WDR45 interactor would validate its role in the WDR45-mediated autophagy pathway.[6][7]

Table 3: Quantitative Analysis of Autophagic Flux in WDR45 Deficient Cells

| Cell Line | Condition | LC3-II/GAPDH Ratio (Arbitrary Units) | Autophagic Flux (Baf A1 - Basal) |

| Wild-type | Basal | 0.8 | 2.2 |

| Wild-type | + Bafilomycin A1 | 3.0 | |

| WDR45 KO | Basal | 1.5 | 0.5 |

| WDR45 KO | + Bafilomycin A1 | 2.0 |

Note: The data in this table is representative and illustrates the expected outcome of such an experiment.

Example 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRWD1 Targets

BRWD1 is a chromatin-associated protein. To validate its targets, one can investigate how its binding to chromatin is affected by cellular signals or how it influences the binding of other proteins to chromatin.

Experimental Protocol: ChIP-seq

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Immunoprecipitate the chromatin using an antibody specific for BRWD1.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of BRWD1. These binding sites can then be correlated with gene expression data and the binding of other transcription factors or chromatin remodelers.[8]

Visualization of Pathways and Workflows

Signaling Pathways

References

- 1. A neurodegeneration gene, WDR45, links impaired ferritinophagy to iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BPAN and intellectual disability disease proteins WDR45 and WDR45B modulate autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BRWD1 orchestrates small pre-B cell chromatin topology by converting static to dynamic cohesin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutant WDR45 Leads to Altered Ferritinophagy and Ferroptosis in β-Propeller Protein-Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BRWD1 orchestrates epigenetic landscape of late B lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of Bromo-Willardiine (BWD) and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of Bromo-Willardiine (BWD), a potent modulator of ionotropic glutamate receptors. The document details their synthesis, biological activity, and mechanism of action, with a focus on their potential in drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction to Bromo-Willardiine and its Significance

Bromo-Willardiine (this compound), systematically known as (2S)-2-amino-3-(5-bromo-2,4-dioxo-pyrimidin-1-yl)propanoic acid, is a synthetic analogue of the naturally occurring excitatory amino acid Willardiine. Willardiine and its analogues are notable for their interaction with ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system and are implicated in various neurological functions and disorders.[1][2][3] this compound and its related compounds serve as valuable chemical tools for probing the function of these receptors and as starting points for the development of novel therapeutics for conditions involving glutamatergic dysregulation.[1][2]

Structural Analogues of Bromo-Willardiine and Structure-Activity Relationships

The pharmacological profile of Willardiine analogues can be significantly altered by substitutions on the uracil ring. Modifications at the 5-position and the N3-position have yielded compounds with a range of activities, from potent agonists to selective antagonists.

Analogues with Substitutions at the 5-Position of the Uracil Ring

Substituents at the 5-position of the uracil ring play a critical role in determining the potency and selectivity of Willardiine analogues for AMPA and kainate receptors.

-

Halogenation: The introduction of a halogen atom at the 5-position generally enhances the agonist activity compared to the parent compound, Willardiine. The nature of the halogen influences the selectivity. For instance, 5-Fluorowillardiine is a potent and selective AMPA receptor agonist, while 5-Iodowillardiine shows selectivity for kainate receptors.[1][4][5] Bromo-Willardiine (this compound) itself is a potent agonist at AMPA receptors.[1][6] The potency of these halogenated derivatives at AMPA receptors follows the trend: Fluoro > Bromo > Iodo > Willardiine.[6]

-

Other Substituents: The size and electronic properties of the substituent at the 5-position are crucial. Smaller, electron-withdrawing groups tend to favor activity at AMPA receptors (hGluR1, -2, and -4), while larger, lipophilic groups are better accommodated by kainate receptors (hGluR5), leading to enhanced affinity for this subtype.[4][5]

Analogues with Substitutions at the N3-Position of the Uracil Ring

Modification at the N3-position of the uracil ring has been a key strategy in converting Willardiine agonists into antagonists.

-

N3-Alkylation: Simple alkylation at the N3-position, for example with a methyl group, is not sufficient to confer antagonist activity, although it does reduce agonist potency.[1][7]

-

N3-Carboxyalkyl and Carboxybenzyl Substituents: The introduction of a side-chain containing a carboxylic acid group at the N3-position is a critical modification that yields compounds with antagonist activity at both AMPA and kainate receptors.[6][7][8] The length and nature of the linker between the uracil ring and the terminal acidic group are important for potency and selectivity. For example, (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) is a potent and selective antagonist for GLU(K5)-containing kainate receptors.[8]

Quantitative Activity Data of Bromo-Willardiine and its Analogues

The following tables summarize the quantitative biological activity data for key structural analogues of Bromo-Willardiine.

Table 1: Agonist Activity of 5-Substituted Willardiine Analogues

| Compound | Receptor Subtype | Activity (EC50, µM) | Reference |

| (S)-Willardiine | AMPA | 45 | [1][6] |

| (S)-5-Fluorowillardiine | AMPA | 1.5 | [1][6] |

| (S)-5-Bromowillardiine (this compound) | AMPA | Potent agonist | [1][6] |

| (S)-5-Iodowillardiine | Kainate | Selective agonist | [1][6] |

Table 2: Antagonist Activity of N3-Substituted Willardiine Analogues

| Compound | Receptor Subtype | Activity (KD or KB, µM) | Reference |

| UBP304 | Native GLU(K5) | 0.105 ± 0.007 (KD) | [8] |

| UBP304 | Native AMPA | 71.4 ± 8.3 (KD) | [8] |

| UBP304 | Recombinant hGLU(K5) | 0.12 ± 0.03 (KB) | [8] |

| ACET (UBP310) | Recombinant hGLU(K5) | 0.007 ± 0.001 (KB) | [9] |